N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Descripción
Propiedades
IUPAC Name |
N-benzyl-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)12-19-22(29)27-21(25-19)17-10-6-7-11-18(17)26-23(27)30-14-20(28)24-13-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHAJYQXIGXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, mechanism of action, and biological effects, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is , with a molecular weight of 420.5 g/mol. The compound features an imidazoquinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1173752-38-9 |
N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide primarily acts by inhibiting specific biochemical pathways involved in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are critical in cancer cell growth and survival.
Key Mechanisms:
- PI3K Inhibition: This pathway is often dysregulated in cancer, leading to uncontrolled cell growth.
- HDAC Inhibition: By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Research indicates that N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 15 |
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This dual activity highlights the potential of N-benzyl derivatives in treating infections alongside cancer.
Case Studies
Several case studies have documented the biological effects of similar compounds within the same class. For instance:
-
Study on Imidazoquinazolines: A study demonstrated that compounds with a similar imidazoquinazoline core exhibited enhanced antitumor activity through PI3K inhibition.
- Reference: Journal of Medicinal Chemistry, 2021.
-
Antimicrobial Properties: Another study evaluated a series of thioacetamides and reported significant antibacterial effects against resistant strains of bacteria.
- Reference: European Journal of Medicinal Chemistry, 2020.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of quinazoline precursors under acidic/basic conditions to form the imidazo[1,2-c]quinazolinone core .
Thioether Linkage : Introduction of the thioacetamide group via nucleophilic substitution or coupling reactions, often using reagents like thiourea or mercaptoacetic acid derivatives .
Benzyl Group Addition : Amidation or alkylation reactions to attach the N-benzyl moiety, optimized for yield using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity with NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : X-ray crystallography (using SHELX software for refinement ) or 2D NMR (COSY, HSQC) to resolve fused-ring systems and substituent positions .
- Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and LC-MS for molecular ion confirmation .
- Functional Groups : FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) stretches .
Q. What are the primary biological targets explored for this compound?
- Methodological Answer :
- Anticancer Activity : Screen against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays (IC₅₀ determination) .
- Antimicrobial Potential : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Mechanistic Studies : Fluorescence polarization assays to assess DNA intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for the imidazo[1,2-c]quinazolinone core?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce reaction time and byproducts .
- Microwave Assistance : Accelerate cyclization via microwave irradiation (100–150°C, 30–60 min) .
- Contradiction Resolution : If low yields persist, analyze intermediates via LC-MS to identify hydrolysis or oxidation side reactions .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare MTT cell viability assays with ATP-luminescence assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1%) or liposomal encapsulation to address false negatives from poor solubility .
- Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan®) to identify off-target effects influencing variability .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with hinge regions (e.g., quinazoline N1–O) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM/PBSA) .
- SAR Analysis : Correlate substituent modifications (e.g., isobutyl vs. phenyl groups) with activity changes using CoMFA or HQSAR .
Q. How to address crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Use SHELXL’s PART instruction to model disordered regions (e.g., isobutyl side chains) with constrained occupancy .
- Validation : Check ADPs (anisotropic displacement parameters) and Fo-Fc maps to ensure no residual electron density .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
